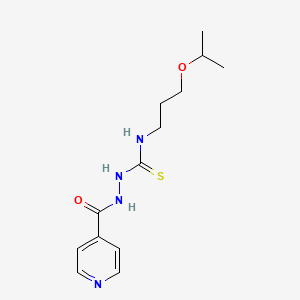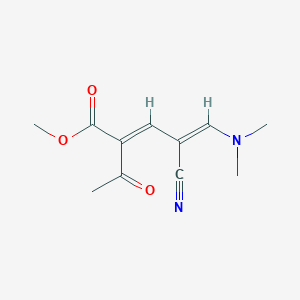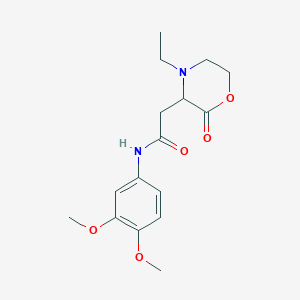
2-isonicotinoyl-N-(3-isopropoxypropyl)hydrazinecarbothioamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-isonicotinoyl-N-(3-isopropoxypropyl)hydrazinecarbothioamide involves reactions between specific hydrazides and isothiocyanates or aldehydes to form hydrazinecarbothioamide derivatives. These processes often employ various solvents and conditions to achieve the desired products. For instance, the synthesis of N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes highlights the versatility of these compounds in forming complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II), characterized by spectral studies and other analytical techniques (Abdel‐Rhman et al., 2019).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is characterized by techniques such as X-ray crystallography, which provides insights into their crystalline forms and interactions. The structure of these compounds often features hydrogen bonding interactions, contributing to their stability and reactivity. For example, the crystal structures of Schiff base derivatives of isonicotinohydrazide show tape and helical chain structures through hydrogen bonds, demonstrating the complexity of these molecules' interactions (Saranya et al., 2017).
Chemical Reactions and Properties
Hydrazinecarbothioamide derivatives participate in various chemical reactions, leading to the formation of different compounds with potential biological activities. These reactions include condensation with aldehydes or ketones, complexation with metals, and interactions with nucleophiles or electrophiles, showcasing their reactive nature. The formation of complexes with metals such as zinc and their cytotoxicity against cell lines indicate the chemical versatility and potential application of these compounds in medicinal chemistry (Abdel‐Rhman et al., 2019).
Physical Properties Analysis
The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. These properties are often studied using techniques like solubility measurements, thermal analysis, and crystallization methods to understand the compounds' behavior in different environments and under various conditions.
Chemical Properties Analysis
The chemical properties of hydrazinecarbothioamide derivatives, including reactivity, stability, and interaction with other molecules, are essential for exploring their potential uses. Studies on their antioxidant activity, DNA-binding ability, and interaction with proteins like human serum albumin provide insights into their chemical behavior and potential therapeutic applications. For example, compounds from the hydrazinecarbothioamide class have shown excellent antioxidant activity and the ability to bind with DNA, highlighting their chemical diversity and potential in research and development (Barbuceanu et al., 2014).
Applications De Recherche Scientifique
Antitubercular Activity
One significant application of derivatives related to "2-isonicotinoyl-N-(3-isopropoxypropyl)hydrazinecarbothioamide" is in the treatment of tuberculosis. A study evaluated the antitubercular activity of various hydrazinecarboxamide and oxadiazolamine derivatives, highlighting the potential of these compounds as leads for developing new antituberculosis drugs. The modification of the isoniazid structure and the evaluation of these derivatives against Mycobacterium tuberculosis demonstrated that some compounds exhibited significant activity, comparable or superior to existing treatments, suggesting a promising avenue for the development of new antitubercular agents (Asif, 2014).
Propriétés
IUPAC Name |
1-(3-propan-2-yloxypropyl)-3-(pyridine-4-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10(2)19-9-3-6-15-13(20)17-16-12(18)11-4-7-14-8-5-11/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBIJKSAPKERQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=S)NNC(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propan-2-yloxy)propyl]-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4624219.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4624223.png)

![[9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4624231.png)
![diethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4624250.png)

![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4624271.png)

![N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4624283.png)
![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4624291.png)
![N-[2-methyl-1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4624295.png)
![2-[(4-fluorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide](/img/structure/B4624306.png)
![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-chloro-4-methylbenzamide](/img/structure/B4624308.png)
